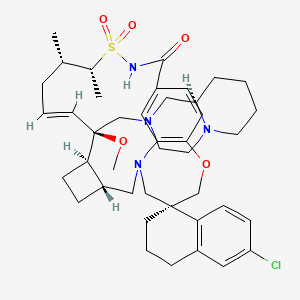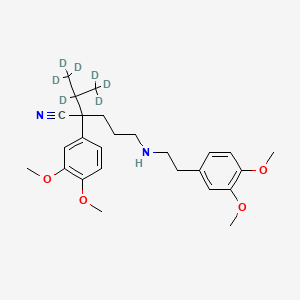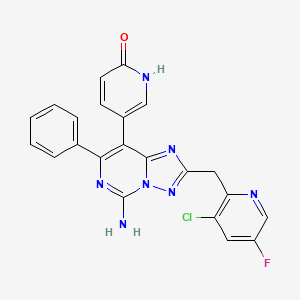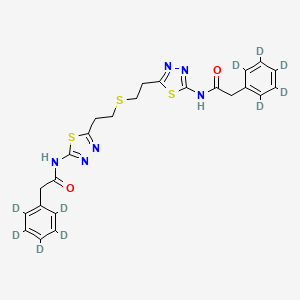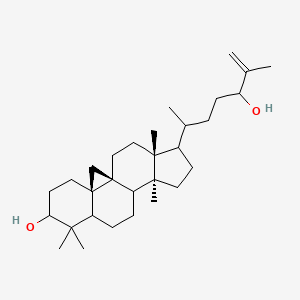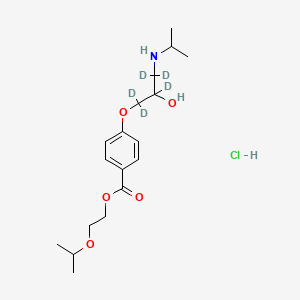
Salmeterol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salmeterol, as well as to develop and validate analytical methods for its detection and quantification .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the catalytic hydrogenation of salmeterol in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the salmeterol molecule. The final product is then purified and characterized to confirm its deuterium content and chemical purity .
化学反応の分析
Types of Reactions: Salmeterol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Salmeterol-d4 is widely used in scientific research for various applications, including:
Analytical Method Development: It is used as an internal standard in mass spectrometry and other analytical techniques to develop and validate methods for detecting and quantifying salmeterol.
Pharmacokinetic Studies: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.
Drug Development: this compound is used in the development of new formulations and delivery methods for salmeterol, such as sustained-release formulations.
Biological Research: It is used to investigate the biological effects of salmeterol on various cell types and tissues.
作用機序
Salmeterol-d4, like salmeterol, acts as a long-acting beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .
類似化合物との比較
Salmeterol: The non-deuterated form of salmeterol.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a faster onset of action compared to salmeterol.
Albuterol: A short-acting beta-2 adrenergic receptor agonist with a shorter duration of action compared to salmeterol.
Uniqueness of Salmeterol-d4: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make it easier to distinguish this compound from other compounds in analytical studies, allowing for more accurate and precise measurements .
特性
分子式 |
C25H37NO4 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
InChIキー |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCOCCCCC1=CC=CC=C1)NC([2H])([2H])C(C2=CC(=C(C=C2)O)CO)O |
正規SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


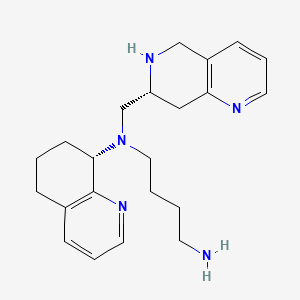

![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
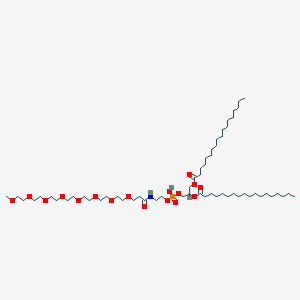
![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)
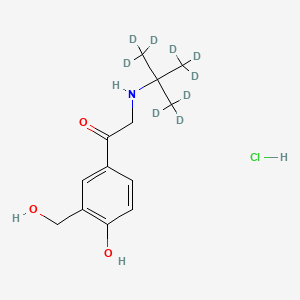
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
